2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfanyl group, and a trifluoromethyl-substituted phenyl group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the oxadiazole derivative with a thiol compound under basic conditions.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: The final step involves the acylation of the oxadiazole-thiol intermediate with a trifluoromethyl-substituted phenyl acetic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the trifluoromethyl group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide .
- **2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide .
Uniqueness
2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential biological activity
Properties
CAS No. |
876717-82-7 |
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Molecular Formula |
C19H16F3N3O4S |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H16F3N3O4S/c1-27-12-7-11(8-13(9-12)28-2)17-24-25-18(29-17)30-10-16(26)23-15-6-4-3-5-14(15)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,26) |
InChI Key |
FNBWFOHAQWEYMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)OC |
Origin of Product |
United States |
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